

Spectroscopic Profile of 4-Butyl-2-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Butyl-2-methylaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Butyl-2-methylaniline** (CAS No: 72072-16-3), a compound of interest in medicinal chemistry, particularly in the development of antagonists for multidrug resistance (MDR) proteins.[1][2] The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic characteristics, offering a foundational dataset for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry of **4-Butyl-2-methylaniline** provides key information about its molecular weight and fragmentation pattern, aiding in the confirmation of its molecular formula, $C_{11}H_{17}N$. [3][4]

Data Summary:

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ N	PubChem[3]
Molecular Weight	163.26 g/mol	PubChem[3]
Major Peaks (m/z)		
Base Peak	120	PubChem[3]
Molecular Ion (M ⁺)	163	PubChem[3]
Other Significant Peak	121	PubChem[3]

Fragmentation Pattern:

The fragmentation of **4-Butyl-2-methylaniline** is consistent with the structure of an alkyl-substituted aniline. The molecular ion peak (M⁺) is observed at m/z 163, confirming the molecular weight of the compound. The base peak at m/z 120 likely results from the benzylic cleavage and loss of a propyl radical (CH₂CH₂CH₃), a common fragmentation pathway for butyl-substituted aromatic compounds. The peak at m/z 121 could be attributed to the subsequent rearrangement or fragmentation of the ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in **4-Butyl-2-methylaniline**. The spectrum will prominently feature absorptions corresponding to the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic portions of the molecule. While a complete experimental spectrum with peak assignments is not publicly available, the expected characteristic absorption bands are listed below based on typical values for similar aromatic amines.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3450-3300	N-H Stretch	Primary Amine
3100-3000	C-H Stretch	Aromatic
2960-2850	C-H Stretch	Aliphatic (Butyl & Methyl)
1620-1580	C=C Stretch	Aromatic Ring
1520-1480	C=C Stretch	Aromatic Ring
850-800	C-H Bend (out-of-plane)	1,2,4-trisubstituted benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of **4-Butyl-2-methylaniline**. Although experimental NMR data for this specific compound is not readily available in public databases, a predicted ¹H and ¹³C NMR chemical shift table is provided below based on structure-based prediction software and analysis of similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.9	d	1H	Ar-H
~6.8	dd	1H	Ar-H
~6.6	d	1H	Ar-H
~3.6 (broad s)	s	2H	-NH ₂
~2.5	t	2H	Ar-CH ₂ -
~2.1	s	3H	Ar-CH ₃
~1.6	m	2H	-CH ₂ -CH ₂ -CH ₃
~1.4	m	2H	-CH ₂ -CH ₃
~0.9	t	3H	-CH ₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (ppm)	Assignment
~143	Ar-C-NH ₂
~138	Ar-C-butyl
~130	Ar-C-methyl
~128	Ar-CH
~127	Ar-CH
~115	Ar-CH
~35	Ar-CH ₂ -
~33	-CH ₂ -CH ₂ -CH ₃
~22	-CH ₂ -CH ₃
~17	Ar-CH ₃
~14	-CH ₃

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **4-Butyl-2-methylaniline** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the data is acquired over a spectral width of 0-10 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is typically used with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

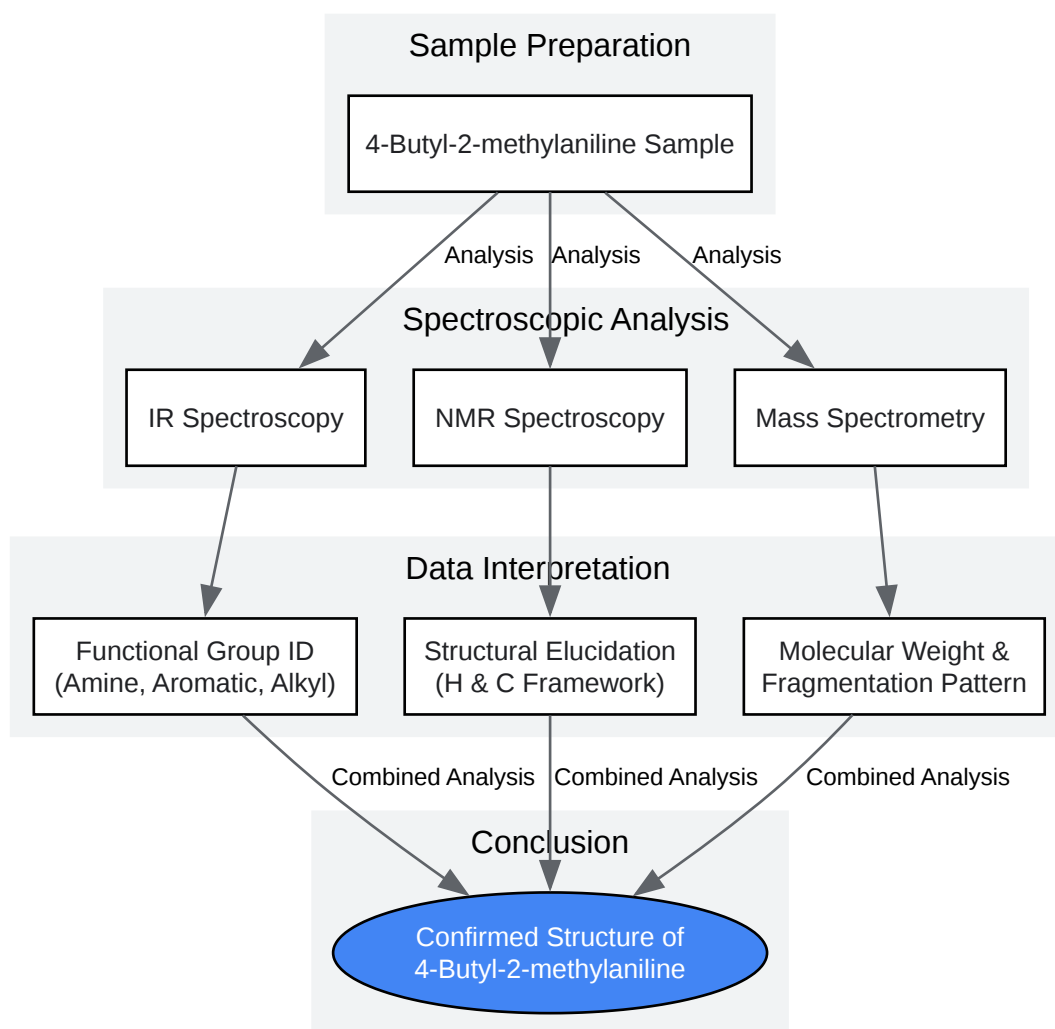
Infrared (IR) Spectroscopy: A small amount of liquid **4-Butyl-2-methylaniline** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a volatile solvent like dichloromethane can be

deposited on a single salt plate, and the solvent allowed to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} . The background spectrum of the salt plates (or air) is subtracted from the sample spectrum.

Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **4-Butyl-2-methylaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS). The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound like **4-Butyl-2-methylaniline**.



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Caption: General workflow for spectroscopic analysis.

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